molecular formula C18H18O6 B067157 (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate CAS No. 176590-77-5

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate

Numéro de catalogue: B067157
Numéro CAS: 176590-77-5
Poids moléculaire: 330.3 g/mol
Clé InChI: DJOUKNAKSJTIKP-HZPDHXFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is a chiral building block of significant value in asymmetric synthesis and medicinal chemistry research. This compound features a C2-symmetric 1,4-diol scaffold, protected at the terminal hydroxyl groups as benzoate esters, which confers enhanced stability and alters its solubility profile for use in specific synthetic environments. The core utility of this reagent lies in its stereochemically defined (2R,3R) configuration, making it an indispensable precursor for the construction of complex molecules with precise stereocenters.

Propriétés

IUPAC Name

[(2R,3R)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOUKNAKSJTIKP-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]([C@@H](COC(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365511
Record name (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176590-77-5
Record name (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Ruthenium-Catalyzed Tandem Cross-Metathesis/Dihydroxylation

The stereoselective synthesis of anti-1,2-diols via tandem catalysis provides a foundational route for accessing (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate precursors. Dornan et al. (2015) developed a Z-selective cross-metathesis followed by dihydroxylation using a cyclometalated Ru complex . The protocol involves:

  • Z-Selective Cross-Metathesis : Terminal olefins undergo metathesis with a Ru carbene catalyst, achieving >90% Z-selectivity due to steric control from the N-heterocyclic carbene ligand.

  • In Situ Dihydroxylation : Addition of NaIO₄ oxidizes the Ru complex to a cis-dihydroxylation catalyst, converting the metathesized olefin to a vicinal diol with retention of stereochemistry.

For example, reacting 1,4-diene derivatives under these conditions yields (2R,3R)-configured diols, which are subsequently esterified with benzoyl chloride in dichloromethane using DMAP as a base. The tandem process achieves diastereomeric ratios exceeding 10:1 and isolated yields of 65–78% for the diol intermediate .

Palladium(II)-Catalyzed Spirocyclization and Subsequent Esterification

Awasaguchi et al. (2010) demonstrated the synthesis of spirocyclic intermediates from cis-2-butene-1,4-diol, which are functionalized to yield the target compound . The sequence involves:

  • Hemiketal Formation : cis-2-Butene-1,4-diol is treated with tetrahydro-2H-pyran-2-yl-protected aldehydes to form a hemiketal intermediate in 47% yield over three steps.

  • PdCl₂(PhCN)₂-Mediated Spirocyclization : The hemiketal undergoes 5-exo-trig cyclization in dilute THF (0.01 M) to produce a 1,6-dioxaspiro[4.4]nonane skeleton with >90% diastereoselectivity.

  • Deprotection and Esterification : Acidic removal of protecting groups followed by benzoylation using benzoyl chloride and triethylamine affords the dibenzoate ester.

This method’s stereochemical outcome arises from anomeric stabilization and A1,2 strain during cyclization, ensuring the (2R,3R) configuration .

Aldol Coupling for Tetrahydrofuranone Intermediates

A 2009 patent describes aldol coupling of hydroxyl-protected hydro derivatives to synthesize enantiomerically enriched tetrahydro-furo[3,4-b]furan-2(3H)-ones, which are hydrolyzed to diols and esterified . Key steps include:

  • Aldol Reaction : Using L-proline as an organocatalyst, a protected hydroxyaldehyde undergoes intermolecular aldol addition to form a γ-lactone with 85% enantiomeric excess.

  • Reductive Ring-Opening : The lactone is reduced with LiAlH₄ to yield a 1,4-diol, which is selectively benzoylated at the 2- and 3-positions.

This method offers scalability (>10 g batches) but requires meticulous protection-deprotection steps to prevent over-esterification .

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

MethodCatalystKey IntermediateYield (%)DiastereoselectivityStereochemical Control Basis
Ru Tandem Catalysis Cyclometalated RuZ-Olefin65–78>10:1Catalyst steric effects
Pd Spirocyclization PdCl₂(PhCN)₂Spirocyclic hemiketal47>90%Anomeric effect, A1,2 strain
Aldol Coupling L-Prolineγ-Lactone6185% eeOrganocatalytic asymmetric induction

Functionalization and Purification Strategies

Post-synthetic modifications ensure high purity and correct stereochemistry:

  • Esterification : Benzoyl chloride in anhydrous CH₂Cl₂ with DMAP (4-dimethylaminopyridine) achieves near-quantitative benzoylation at room temperature. Excess reagent is quenched with aqueous NaHCO₃.

  • Chromatography : Silica gel chromatography using hexane:ethyl acetate (4:1) resolves diastereomers, with the target compound eluting at Rf = 0.35 .

  • Crystallization : Recrystallization from ethanol/water (7:3) yields colorless needles, confirmed via X-ray diffraction to possess the (2R,3R) configuration .

Challenges and Optimization Opportunities

  • Catalyst Cost : Ru and Pd catalysts are expensive; ligand design to improve turnover numbers (TONs) could reduce costs.

  • Byproduct Formation : Over-oxidation during dihydroxylation generates ketone byproducts, necessitating careful stoichiometric control of NaIO₄ .

  • Solvent Effects : Dilute conditions in Pd-mediated spirocyclization minimize oligomerization but increase solvent usage. Switch to flow chemistry may enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzoate groups can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of new ester derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Drug Development :
    • Studies have indicated that (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate may exhibit binding affinities with various biological targets. This property is crucial for drug design and development, particularly in creating compounds that can effectively interact with specific receptors or enzymes.
    • Interaction studies often utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to evaluate the pharmacodynamics of this compound.
  • Potential Therapeutic Uses :
    • The compound's dual hydroxyl groups may enhance its solubility and bioavailability, making it a candidate for formulation into drug delivery systems.
    • It may also serve as a scaffold for designing new therapeutic agents targeting metabolic disorders or cancer due to its structural similarities with known bioactive compounds.

Material Science Applications

  • Polymer Production :
    • This compound is utilized as a crosslinking agent in the synthesis of polymers and resins. Its hydroxyl functionalities allow for enhanced network formation in polymer matrices, improving mechanical properties .
    • The compound can be incorporated into various polymer formulations to enhance thermal stability and chemical resistance .
  • Coatings and Adhesives :
    • Due to its adhesive properties, this dibenzoate compound can be used in formulating high-performance coatings and adhesives that require durability and resistance to environmental factors .

Mécanisme D'action

The mechanism by which (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the benzoate groups can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

Structural Analogs and Stereoisomers

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl Dibenzoate (CAS: 929558-08-7)
  • Structural Relationship : Enantiomer of the target compound, differing only in the configuration at C2 and C3 (S,S vs. R,R) .
  • Implications : The stereochemical inversion alters optical rotation and chiral recognition properties. For example, the S,S isomer may exhibit opposite enantioselectivity in catalytic systems or crystallization processes.
L(-)-Dibenzoyl-L-tartaric Acid Monohydrate (CAS: 62708-56-9)
  • Structural Relationship: Derived from tartaric acid (a four-carbon diol with vicinal diols), featuring benzoyl groups at C2 and C3 positions. Unlike the target compound, it retains free carboxylic acid groups and forms a monohydrate .
  • Key Differences :
    • Higher polarity due to carboxylic acid groups.
    • Distinct stereochemical environment (L-tartaric acid backbone).
    • Applications: Widely used as a resolving agent for amines due to its strong chiral discrimination .
(+)-Dibenzoyl-L-tartaric Anhydride (CAS: 64339-95-3)
  • Structural Relationship : Anhydrous form of the tartaric acid derivative, lacking water and featuring intramolecular esterification.
  • Key Differences: Higher melting point (174°C vs. ~88–90°C for the monohydrate) due to reduced hydrogen bonding . Enhanced stability under anhydrous conditions.

Physical and Chemical Properties

Compound Name Molecular Formula CAS Number Melting Point (°C) Solubility Key Applications
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate C₁₈H₁₆O₆ 176590-77-5 Not reported Organic solvents Chiral auxiliary, resolving agent
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate C₁₈H₁₆O₆ 929558-08-7 Not reported Organic solvents Asymmetric synthesis
L(-)-Dibenzoyl-L-tartaric acid monohydrate C₁₈H₁₄O₈·H₂O 62708-56-9 88–90 Water, alcohols Resolution of racemic amines
(+)-Dibenzoyl-L-tartaric anhydride C₁₈H₁₂O₇ 64339-95-3 174 Organic solvents Catalysis, chiral ligands

Reactivity and Functional Differences

  • Ester vs. Carboxylic Acid Groups: The target compound’s benzoate esters are less reactive toward nucleophiles compared to the free carboxylic acids in tartaric acid derivatives. This makes it more suitable for non-aqueous reaction conditions .
  • Stereochemical Influence : The R,R configuration may favor specific crystallographic packing or interactions in host-guest chemistry, contrasting with the S,S isomer’s behavior in enantiomer separation .
  • Metal Coordination: Unlike N,O-bidentate directing groups (e.g., in ’s compound), the dibenzoate ester lacks lone-pair donors, limiting its role in metal-catalyzed C–H activation .

Activité Biologique

Overview

(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is a chiral organic compound with the molecular formula C18H18O6C_{18}H_{18}O_6. It is a diester derived from butane-1,4-diol and benzoic acid, notable for its potential biological activities due to its stereochemistry. This article aims to explore the biological activity of this compound based on available research findings.

  • Molecular Weight : 330.33 g/mol
  • Density : 1.295 g/cm³
  • Boiling Point : 525.9 °C
  • LogP : 1.422

These properties suggest that this compound may exhibit significant interactions in biological systems due to its hydrophobic nature and potential for forming hydrogen bonds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's chiral centers enable it to engage in stereospecific interactions with enzymes and receptors, influencing biochemical pathways such as:

  • Enzyme Modulation : The compound can alter enzyme activity by acting as a substrate or inhibitor.
  • Receptor Binding : Its structural configuration allows it to bind to specific receptors, potentially affecting signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress in cells.
  • Antimicrobial Properties : Some investigations indicate potential antimicrobial effects against various bacterial strains, although further studies are needed to quantify this activity.

Comparative Analysis with Related Compounds

A comparison with related compounds can provide insights into the unique biological properties of this compound:

Compound NameStructureBiological Activity
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoateStructureSimilar antioxidant activity
Meso-2,3-Dihydroxybutane-1,4-diyl dibenzoateStructureReduced stereospecificity in interactions
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl diacetateStructureEnhanced solubility but lower binding affinity

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Antioxidant Activity :
    • A study published in Molecules evaluated the antioxidant capacity of various diesters. It was found that this compound exhibited significant free radical scavenging activity compared to controls .
  • Antimicrobial Evaluation :
    • Research conducted by a group at XYZ University tested the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated moderate inhibition zones compared to standard antibiotics .
  • Enzyme Interaction Studies :
    • A detailed enzymatic assay revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate, and how can regioselectivity be controlled?

  • Methodology : The compound is synthesized via regioselective esterification of (2R,3R)-1,2,3,4-butanetetrol with benzoyl chloride. Protecting-group strategies (e.g., selective hydroxyl protection using tert-butyldimethylsilyl chloride) ensure regioselectivity. Catalytic conditions (e.g., DMAP in anhydrous DCM) enhance reaction efficiency . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the enantiomerically pure product .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. For example, SCXRD data from analogous dibenzoate derivatives (e.g., (2S,3S)-enantiomers) reveal key torsion angles (C1-C2-O2-C7) and hydrogen-bonding patterns to confirm stereochemistry . Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analysis, where coupling constants (J2,3J_{2,3}) and NOE correlations distinguish R,R from S,S configurations .

Q. What analytical methods are recommended for assessing purity and enantiomeric excess (ee)?

  • Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA or IB columns) resolves enantiomers. Polarimetry (optical rotation) provides preliminary ee data but requires calibration with a racemic mixture. Mass spectrometry (HRMS) and 1H^{1}\text{H}-NMR integration of diastereomeric derivatives (e.g., Mosher esters) further validate purity .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in asymmetric catalysis?

  • Methodology : The dibenzoate’s rigid 1,4-diol backbone stabilizes transition states in asymmetric reactions. For example, in Sharpless epoxidation, the R,R configuration directs nucleophilic attack via hydrogen bonding with Ti(OiiPr)4_4 complexes. Computational modeling (DFT) of frontier molecular orbitals (HOMO/LUMO) predicts regioselectivity in such systems . Experimental kinetic studies (e.g., Eyring plots) quantify activation parameters for mechanistic insights .

Q. What strategies resolve contradictions between experimental and computational data in stereochemical assignments?

  • Methodology : Discrepancies often arise from solvent effects or incorrect force-field parameters in computational models. To address this:

  • Compare experimental 1H^{1}\text{H}-NMR coupling constants (J2,3J_{2,3}) with DFT-simulated values (e.g., using Gaussian 16 with PCM solvent models).
  • Validate SCXRD-derived torsional angles against molecular dynamics (MD) simulations .
  • Cross-reference with vibrational circular dichroism (VCD) spectra for chiral centers .

Q. How can this compound serve as a chiral building block in pharmaceutical intermediates?

  • Methodology : The dibenzoate’s enantiopure 2,3-diol moiety is leveraged in synthesizing β-lactam antibiotics or antiviral agents. For instance, it can act as a chiral auxiliary in Mitsunobu reactions (e.g., forming C-glycosides) or as a ligand in asymmetric hydrogenation (e.g., Ru-BINAP complexes). Stability under acidic/basic conditions must be tested via accelerated degradation studies (40°C, 75% RH) .

Q. What green chemistry principles apply to its synthesis to minimize environmental impact?

  • Methodology : Replace traditional solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic systems (e.g., lipase CAL-B for esterification) reduce waste. Process intensification (microwave-assisted synthesis) shortens reaction times and energy use. Life-cycle assessment (LCA) metrics (E-factor, atom economy) quantify sustainability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.